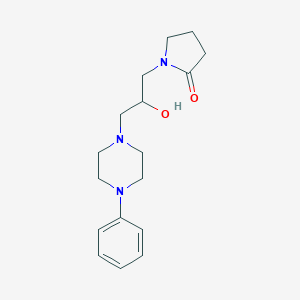
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester, commonly known as Ethyl 4-pyridin-3-ylaminopropionate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-pyridin-3-ylaminopropionate is not fully understood. However, studies have shown that it has a chelating effect on metal ions such as copper and zinc. It has also been suggested that it may inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Ethyl 4-pyridin-3-ylaminopropionate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This effect may contribute to its potential as a therapeutic agent for Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-pyridin-3-ylaminopropionate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Ethyl 4-pyridin-3-ylaminopropionate. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, research on its use as a fluorescent probe for metal ions in biological systems may lead to new diagnostic and imaging tools. Finally, its potential as a catalyst for organic reactions is an area of interest for synthetic chemists.
Méthodes De Synthèse
Ethyl 4-pyridin-3-ylaminopropionate is synthesized by reacting 4-pyridinecarboxylic acid with propylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-pyridin-3-ylaminopropionate has various scientific research applications. It has been used as a ligand in the design and synthesis of metal complexes for catalytic reactions. It has also been studied for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
151323-47-6 |
|---|---|
Nom du produit |
4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl 3-(propylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3 |
Clé InChI |
XHZLGPWPLPDQDE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
SMILES canonique |
CCCNC1=C(C=CN=C1)C(=O)OCC |
Synonymes |
4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



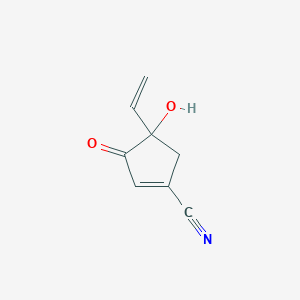
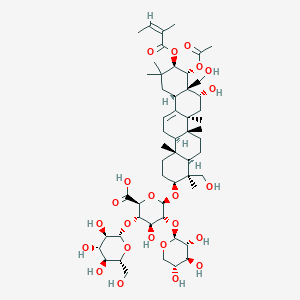
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)



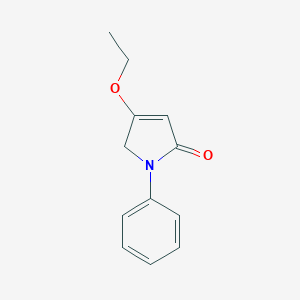
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
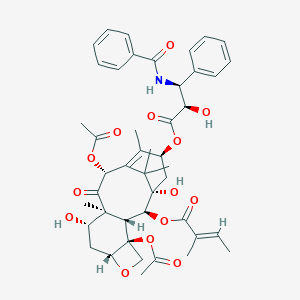
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
